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Compound of Interest

Compound Name: Dodoviscin A

Cat. No.: B15573976

For Researchers, Scientists, and Drug Development Professionals

Dodoviscin A, a flavonoid isolated from the plant Dodonaea viscosa, is emerging as a
compound of significant interest in the fields of pharmacology and drug discovery. This
technical guide provides a detailed overview of the current scientific literature on Dodoviscin
A, focusing on its biological activities, mechanisms of action, and the experimental
methodologies used to elucidate its effects. All quantitative data has been summarized for

comparative analysis, and key signaling pathways and experimental workflows are visually
represented.

Physicochemical Properties

Dodoviscin A is a flavonoid with the following chemical identifiers:

Property Value
Molecular Formula C27H3209
CAS Number 1372527-25-7

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-
methylbut-3-enyl)-5-(4-hydroxy-3-
methylbutyl)phenyl]-3,6-dimethoxychromen-4-

IUPAC Name

one
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Biological Activities and Quantitative Data

Current research has identified several key biological activities of Dodoviscin A, including
roles in melanogenesis inhibition, kinase modulation, adipogenesis, and cytotoxicity. The
following table summarizes the available quantitative data from primary research.

Biological Cell Line /
o Key Parameter Result Reference
Activity System
) Significant
Melanin Content B16-F10 ] )
o Melanin Content reduction at 20 [1][2]
Inhibition Melanoma Cells
UM
) ] Direct
Tyrosinase Mushroom Enzymatic o
o . - suppressionina  [1][2]
Activity Inhibition ~ Tyrosinase Activity
cell-free system
Decrease in 3-
) Cellular )
Tyrosinase B16-F10 ) isobutyl-1-
T Tyrosinase . [1][2]
Activity Inhibition ~ Melanoma Cells o methylxanthine-
Activity

induced activity

In vitro Kinase

Kinase Inhibition IC50 for ERK2 10.79 uM [3]
Assay
Adipogenic 3T3-L1 Mouse Triglyceride
L ) Increased [4]
Activity Fibroblasts Content
o HT-29 Colon ]
Cytotoxicity Cytotoxic Effect Observed [5]
Cancer Cells

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological
effects of Dodoviscin A.

Melanogenesis and Tyrosinase Activity Assays[1][2]

o Cell Culture: B16-F10 mouse melanoma cells were cultured in Dulbecco’'s modified Eagle's
medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
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streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Melanin Content Assay: B16-F10 cells were treated with Dodoviscin A for a specified
period. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS),
and lysed. The melanin content was measured spectrophotometrically at 475 nm.

Mushroom Tyrosinase Activity Assay (Cell-Free): The inhibitory effect of Dodoviscin A on
mushroom tyrosinase activity was measured spectrophotometrically. The assay mixture
contained mushroom tyrosinase, L-DOPA as a substrate, and various concentrations of
Dodoviscin A in phosphate buffer. The formation of dopachrome was monitored by
measuring the absorbance at 475 nm.

Cellular Tyrosinase Activity Assay: B16-F10 cells were treated with Dodoviscin A. Post-
treatment, cells were lysed, and the tyrosinase activity in the cell lysate was determined
using L-DOPA as a substrate. The rate of dopachrome formation was measured at 475 nm.

Western Blot Analysis: To investigate the effect on signaling proteins, B16-F10 cells were
treated with Dodoviscin A. Cell lysates were prepared, and proteins were separated by
SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with
specific primary antibodies against phosphorylated cAMP response element-binding protein
(p-CREB) and total CREB. The protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.

In Vitro Kinase Inhibition Assay[3]

ERK2 Kinase Assay: The inhibitory activity of Dodoviscin A against extracellular signal-
regulated protein kinase 2 (ERK2) was determined using an in vitro kinase assay. The assay
was performed based on the Lance® Ultra method. The dose-response curve was
generated to calculate the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Mechanisms of Action

Dodoviscin A has been shown to modulate specific signaling pathways, primarily in the

context of melanogenesis and kinase activity.

Inhibition of Melanogenesis Signaling Pathway
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Dodoviscin A inhibits melanin synthesis in B16-F10 melanoma cells by targeting the cAMP
response element-binding protein (CREB) signaling pathway. By inhibiting the phosphorylation
of CREB, Dodoviscin A likely downregulates the expression of microphthalmia-associated
transcription factor (MITF), a master regulator of melanogenic gene expression, including
tyrosinase. This leads to a reduction in tyrosinase expression and activity, ultimately resulting in

decreased melanin production.

Phosphorylates v

Click to download full resolution via product page

Inhibitory effect of Dodoviscin A on the melanogenesis signaling pathway.

Experimental Workflow for Screening ERK2 Inhibitors

The identification of Dodoviscin A as an ERK2 inhibitor was the result of a multi-stage virtual
screening process followed by in vitro validation. This workflow is a common strategy in
modern drug discovery to efficiently identify potential drug candidates from large compound

libraries.
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Workflow for the identification of Dodoviscin A as an ERK2 inhibitor.

Conclusion and Future Directions

Dodoviscin A has demonstrated a range of interesting biological activities, particularly in the
areas of melanogenesis inhibition and kinase modulation. The available data suggests its
potential as a lead compound for the development of novel therapeutic agents for
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hyperpigmentation disorders and potentially for diseases where the ERK2 signaling pathway is
dysregulated, such as in certain cancers.

However, the current body of research on Dodoviscin A is still in its early stages. Further
studies are required to:

Elucidate the precise molecular mechanisms underlying its adipogenic and cytotoxic effects.

Determine its pharmacokinetic and pharmacodynamic properties in vivo.

Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Evaluate its efficacy and safety in preclinical animal models for relevant disease states.

The continued investigation of Dodoviscin A holds promise for uncovering new therapeutic
avenues and expanding our understanding of the pharmacological potential of natural
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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